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Compound of Interest

Compound Name: 2,3-Difluorobenzoyl chloride

Cat. No.: B099610

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of N-(2,3-
difluorophenyl) substituted amides, offering insights into their molecular conformations and
intermolecular interactions. This information is crucial for understanding structure-activity
relationships and for the rational design of novel therapeutic agents. The inclusion of
fluorinated moieties in drug candidates can significantly influence their metabolic stability,
binding affinity, and overall pharmacological profile.

Comparative Analysis of Crystal Structures

The following tables summarize the key crystallographic data for N-(2,3-difluorophenyl)-2-
fluorobenzamide and its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, providing a direct
comparison of their solid-state structures. Additionally, data for related chloro- and fluoro-
substituted acetanilides are presented as alternative structures to highlight the influence of the
acyl group on the crystal packing.

Table 1: Crystal Data and Structure Refinement for N-(difluorophenyl)-2-fluorobenzamides
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Parameter

N-(2,3-difluorophenyl)-2-
fluorobenzamide[1]

N-(2,4-difluorophenyl)-2-
fluorobenzamide[2]

Chemical Formula Ci3HsFsNO Ci3HsFsNO
Formula Weight 251.20 251.20
Temperature (K) 294(2) 294(1)
Crystal System Monoclinic Monoclinic
Space Group Pn Pn

a (A) 4.9556(2) 5.6756(3)

b (A) 5.6718(3) 4.9829(2)

c (A) 19.6250(15) 19.3064(12)
B(°) 96.618(6) 91.197(5)
Volume (A3) 547.93(6) 545.88(5)
z 2 2

R-factor (%) 3.8 3.8
Goodness-of-fit 1.09 1.04

Table 2: Selected Torsion Angles (°) for N-(difluorophenyl)-2-fluorobenzamides
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Torsion Angle

N-(2,3-difluorophenyl)-2-
fluorobenzamide[1]

N-(2,4-difluorophenyl)-2-
fluorobenzamide[2]

Amide plane to 2,3-

) ) 23.17(18) -
difluorophenyl ring
Amide plane to 2,4-

. . - 23.04(18)
difluorophenyl ring
Amide plane to 2-fluorobenzoyl

) 23.44(17) 23.69(17)
ring
Interplanar angle between

0.5(2) 0.7(2)

aromatic rings

Table 3: Crystal Data for Alternative Substituted Acetanilide Structures

Parameter

2-Chloro-N-(4-
fluorophenyl)acetamide[3]

N-(3-Chloro-4-
fluorophenyl)acetamide[4]

Chemical Formula CsH7CIFNO CsH7CIFNO
Formula Weight 187.60 187.60
Temperature (K) 293(2) 100
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n

a (A) 4.7410(9) 7.6776(4)
b (A) 20.062(4) 12.7671(7)
c (A) 8.9860(18) 9.8130(4)
B(°) 99.60(3) 124.432(3)
Volume (A3) 842.7(3) 793.35(7)
VA 4 4

R-factor (%) 4.6 4.7
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Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of the primary
compounds are detailed below.

Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide

N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized via the condensation reaction of 2-
fluorobenzoyl chloride with 2,3-difluoroaniline.[1][5] The reaction is carried out using standard
synthetic procedures, resulting in a high yield (88%) of the desired amide.[1]

Single-Crystal X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction were grown from solution. Data for N-(2,3-
difluorophenyl)-2-fluorobenzamide were collected on an Oxford Diffraction Xcalibur Sapphire 3
diffractometer at 294 K.[1] The structure was solved and refined using the SHELXS and
SHELXL programs.

Structural Insights and Comparison

The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that the two aromatic
rings are nearly co-planar, with an interplanar angle of just 0.5(2)°.[1] However, the central
amide group is twisted out of the plane of both aromatic rings by approximately 23°.[1] This
conformation is influenced by the formation of one-dimensional amide-to-amide hydrogen
bonds along the a-axis.[1]

A comparison with its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, shows remarkable
structural similarity.[2] It also crystallizes in the monoclinic Pn space group with very similar unit
cell dimensions.[2] The interplanar angle between the aromatic rings is 0.7(2)°, and the amide
group is twisted by approximately 23° and 23.7° with respect to the aromatic rings.[2] The
primary intermolecular interaction is also a one-dimensional amide-to-amide hydrogen bond.[2]

The acetanilide derivatives, while belonging to the broader class of substituted amides, exhibit
different packing arrangements due to the smaller acyl group and different substitution patterns
on the aniline ring. For instance, in 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked
by intermolecular N—H---O hydrogen bonds, forming infinite chains.[3]
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Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of N-(2,3-
difluorophenyl) substituted amides to their comprehensive structural analysis and comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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